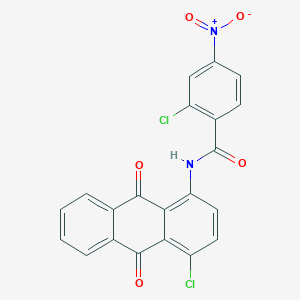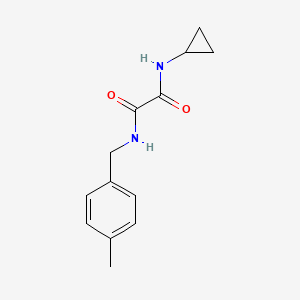
N-cyclopropyl-N'-(4-methylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide is an organic compound that features a cyclopropyl group, a 4-methylbenzyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of cyclopropylamine with 4-methylbenzyl chloride in the presence of a base, followed by the addition of ethanediamide. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydride are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines or alcohols.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups may enhance binding affinity and specificity, while the ethanediamide backbone provides stability and solubility. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-(4-fluorobenzyl)ethanediamide
- N-cyclopropyl-N’-(4-chlorobenzyl)ethanediamide
- **N
Properties
IUPAC Name |
N'-cyclopropyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-2-4-10(5-3-9)8-14-12(16)13(17)15-11-6-7-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROGJAGCCXEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)

![(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5119300.png)
![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
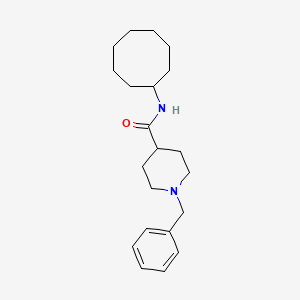

![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
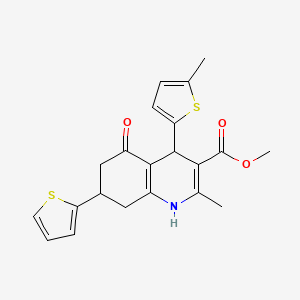
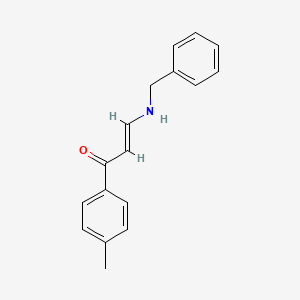
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)

![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B5119352.png)
